molecular formula C22H25ClN6O2 B2458607 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013991-46-2

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2458607
CAS No.: 1013991-46-2
M. Wt: 440.93
InChI Key: JSJJXXLAEXTGMN-UHFFFAOYSA-N
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Description

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
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Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O2/c1-13(2)11-28-20(30)18-19(26(5)22(28)31)24-21(29-15(4)9-14(3)25-29)27(18)12-16-7-6-8-17(23)10-16/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJJXXLAEXTGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H19ClN6O2
  • Molecular Weight : 398.8 g/mol
  • CAS Number : 1019100-21-0

The compound features a purine core with several substituents that may influence its biological interactions. The presence of a chlorobenzyl group and a pyrazolyl group enhances its potential for specific biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The purine structure allows it to mimic natural nucleotides, potentially interfering with critical cellular processes such as:

  • DNA Replication : By mimicking nucleotides, it may inhibit DNA polymerases.
  • Protein Synthesis : Interaction with ribosomes or translation factors could disrupt protein synthesis.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Study Findings : A study demonstrated that purine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest (PMC7069776) .

Antifungal Activity

The compound has been investigated for its antifungal properties:

  • Selectivity : In assays using fungal cell lysates (e.g., from Candida albicans), the compound showed selective inhibition compared to human cell lysates, indicating potential for antifungal drug development (PMC7069776) .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Mechanism : It may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation (PMC7069776) .

Case Studies

StudyFocusFindings
PMC7069776Anticancer and antifungal activityDemonstrated selective inhibition in fungal assays and anticancer effects in human cancer cell lines.
ChemicalBookSynthesis and structural analysisDetailed synthetic routes and potential biological applications were highlighted.

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound:

  • Synthesis Methods : Multi-step organic reactions involving alkylation and condensation techniques have been employed to synthesize this compound effectively.
  • Biological Evaluation : Compounds with similar structures have been tested for their efficacy against different cancer types and fungal infections, showing promising results in laboratory settings.

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